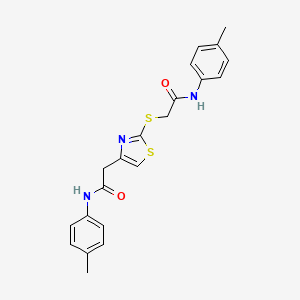

2-((4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide

Description

This compound features a thiazole core substituted with a thioether-linked acetamide group and a p-tolylaminoethyl ketone moiety. Its molecular formula is C₃₃H₃₀N₄O₃S₂ (exact mass: 618.17 g/mol), and it is structurally characterized by a thiazole ring connected via a sulfur atom to an acetamide group, which is further substituted with a p-tolyl (4-methylphenyl) group. Notably, derivatives of this scaffold have been investigated for their antitumor and anti-inflammatory properties, as seen in related compounds (e.g., quinazolinone hybrids in ) .

Properties

IUPAC Name |

2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2S2/c1-14-3-7-16(8-4-14)22-19(25)11-18-12-27-21(24-18)28-13-20(26)23-17-9-5-15(2)6-10-17/h3-10,12H,11,13H2,1-2H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTLAAXYYVVEBBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic molecule that integrates a thiazole ring, an acetamide group, and a p-tolylamino moiety. This unique structural arrangement suggests significant potential in medicinal chemistry, particularly in the realms of antimicrobial, anticancer, and anti-inflammatory activities.

Structural Features

The molecular structure of the compound can be broken down into key functional groups:

- Thiazole Ring : Known for its biological activity, particularly in antimicrobial and anticancer applications.

- Acetamide Group : Enhances solubility and may influence the compound's interaction with biological targets.

- p-Tolylamino Moiety : This aromatic group can improve binding affinity to various biological receptors.

Biological Activity Overview

Research indicates that compounds similar to this thiazole derivative exhibit various biological activities. The following sections detail specific activities observed in studies.

Antimicrobial Activity

Compounds containing thiazole derivatives have been documented to possess antimicrobial properties. For instance:

- Study Findings : Thiazole derivatives have shown effectiveness against a range of bacterial strains, with some exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Amino-N-(4-methylphenyl)-1,3-thiazole | Thiazole ring, amino group | Antimicrobial |

| N-(4-hydroxyphenyl)-2-thiazoleacetamide | Hydroxy group instead of acetamide | Antioxidant |

| 5-Methyl-N-(4-acetamidophenyl)-1,3-thiazole | Methyl substitution on thiazole | Anticancer |

Anticancer Activity

The anticancer potential of this compound has been highlighted through various assays:

- Mechanism of Action : The compound may inhibit key signaling pathways involved in cancer cell proliferation, such as the VEGFR and AKT pathways .

- In Vitro Studies : In studies involving HepG2 (liver cancer) and PC-3 (prostate cancer) cell lines, the compound demonstrated significant cytotoxicity. The IC50 values for these cell lines were found to be lower than those for standard chemotherapeutics like doxorubicin .

| Cell Line | IC50 Value (µM) | Observations |

|---|---|---|

| HepG2 | 3.105 | Induces apoptosis |

| PC-3 | 3.023 | Selective toxicity |

Anti-inflammatory Activity

The thiazole moiety is also recognized for its anti-inflammatory properties:

- Inhibition Studies : Compounds similar to this one have been shown to inhibit pro-inflammatory cytokines and pathways associated with inflammation .

Case Studies

- Thiazole Derivatives in Cancer Research : A series of thiazole compounds were synthesized and evaluated for their anticancer activity. The most promising candidates showed IC50 values indicating potent inhibition of cancer cell growth and induction of apoptosis through caspase activation .

- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the presence of specific substituents on the thiazole ring significantly enhanced antimicrobial activity.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Thiazole derivatives, including this compound, have been studied for their antimicrobial activities. Research indicates that they can inhibit the growth of various bacterial and fungal strains. The presence of the thiazole ring enhances the interaction with biological targets, making these compounds valuable in developing new antibiotics or antifungal agents .

Anticancer Activity

This compound has shown promising anticancer properties in preliminary studies. Thiazole derivatives are known to induce apoptosis in cancer cells and inhibit cell proliferation. The mechanism often involves modulation of key signaling pathways related to cell survival and death. Further investigations are needed to fully understand the specific pathways affected by this compound .

Antioxidant Activity

Preliminary assays suggest that 2-((4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide may exhibit antioxidant properties comparable to established antioxidants like butylated hydroxytoluene and ascorbic acid. This activity is crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Chemical Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These reactions require careful optimization to achieve high yields and purity. The synthetic routes often include the formation of the thiazole ring followed by the introduction of the acetamide group and other substituents .

Synthetic Route Overview

| Step | Description |

|---|---|

| 1 | Formation of the thiazole ring using appropriate precursors |

| 2 | Introduction of the p-tolylamino group |

| 3 | Attachment of the acetamide moiety |

| 4 | Purification and characterization of the final product |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. Variations in substituents on the thiazole ring or alterations in the acetamide group can significantly affect its pharmacological properties. For example, compounds with different substitutions have been shown to exhibit varying degrees of antimicrobial or anticancer activity .

Case Studies

Several studies have explored similar thiazole derivatives, providing insights into their biological activities:

- Thiazole Derivative Study : A study demonstrated that thiazole compounds could effectively inhibit cancer cell lines, showing significant promise for developing new anticancer therapies .

- Antioxidant Evaluation : Another research evaluated various thiazole derivatives for their antioxidant capacities, revealing that certain modifications could enhance their efficacy compared to traditional antioxidants .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing its thiazole-thioacetamide backbone or functional motifs (e.g., p-tolyl, quinazolinone, or benzothiazole groups). Key differences in substituents, synthesis routes, and bioactivity are highlighted.

Table 1: Structural and Functional Comparison

Key Findings:

Structural Diversity: The target compound’s thiazole-thioacetamide core is shared with analogs like 8d and 4h, but substitutions (e.g., quinazolinone in 8, benzothiazole in 8c) modulate solubility and target affinity. The p-tolyl group enhances lipophilicity, critical for membrane penetration . Compound 8 () demonstrates how sulfamoylphenyl groups improve cytotoxicity, achieving a 91% synthesis yield and high melting point (315.5°C), suggesting thermal stability .

Bioactivity Trends :

- Thiazole-thioacetamide hybrids with electron-withdrawing groups (e.g., nitro in 8d ) show potent anticancer activity, likely due to enhanced electrophilicity and VEGFR-2 inhibition .

- Urea-linked derivatives (e.g., 4h ) exhibit antiproliferative effects, with GC-MS confirming molecular integrity and purity .

Synthesis Efficiency :

- Click chemistry (e.g., triazole formation in ) and condensation reactions (e.g., hydrazine hydrate in ) are common synthetic routes. The target compound’s synthesis likely involves similar thioglycolic acid coupling .

Thermal Properties: Higher melting points (e.g., 315.5°C for 8) correlate with rigid aromatic systems (quinazolinone), whereas flexible side chains (e.g., p-tolylaminoethyl in the target) may reduce crystallinity .

Q & A

Q. Characterization :

- IR spectroscopy identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and thioamide (C=S, ~1100–1250 cm⁻¹) groups .

- NMR (¹H and ¹³C) confirms regiochemistry, e.g., aromatic protons (δ 6.5–8.5 ppm) and acetamide methyl groups (δ 2.1–2.5 ppm) .

- Mass spectrometry validates molecular weight and fragmentation patterns .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Answer:

Yield optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution, while ethanol or acetic acid aids recrystallization .

- Catalyst screening : Anhydrous AlCl₃ accelerates thiazole ring formation, but alternatives like BF₃·Et₂O may reduce side reactions .

- Temperature control : Reflux (~80–100°C) ensures complete reaction for thioether formation, while lower temperatures (~40°C) minimize decomposition in sensitive steps .

- Purification : Gradient column chromatography (e.g., hexane/ethyl acetate) resolves isomers, while repeated recrystallization removes unreacted starting materials .

Basic: What spectroscopic discrepancies might arise during structural validation, and how are they resolved?

Answer:

Common discrepancies and solutions:

- ¹H NMR splitting patterns : Unexpected multiplicity due to rotameric equilibria in acetamide groups. Use variable-temperature NMR to confirm dynamic effects .

- IR carbonyl shifts : Overlapping C=O peaks (e.g., thiazolidinone vs. acetamide). Compare with computed spectra or use 2D-IR for deconvolution .

- Mass fragmentation anomalies : Isotopic patterns (e.g., Cl/Br) or in-source decay. High-resolution mass spectrometry (HRMS) differentiates isobaric ions .

Advanced: How do structural modifications (e.g., p-tolyl vs. sulfamoyl substituents) impact biological activity?

Answer:

- Electron-withdrawing groups (e.g., sulfamoyl in , compounds 5–10) enhance hydrogen bonding with target enzymes (e.g., α-glucosidase), increasing inhibitory activity .

- Lipophilic substituents (e.g., p-tolyl) improve membrane permeability, as seen in antimicrobial assays where methyl groups boosted MIC values by 4-fold compared to unsubstituted analogs .

- Steric effects : Bulky groups at the thiazole 4-position (e.g., 2-ethylphenyl in compound 9) reduce binding affinity to hydrophobic enzyme pockets, necessitating molecular docking studies to guide design .

Advanced: How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

Answer:

- Assay standardization : Control variables like pH (e.g., 7.4 vs. 6.5 alters enzyme kinetics), temperature (25°C vs. 37°C), and solvent (DMSO concentration ≤1% to avoid cytotoxicity) .

- Structural verification : Re-characterize batches to confirm purity (e.g., HPLC ≥95%) and rule out degradation products .

- Mechanistic studies : Use isothermal titration calorimetry (ITC) to compare binding thermodynamics or CRISPR-edited cell lines to isolate target pathways .

Basic: What in vitro models are suitable for preliminary evaluation of this compound’s bioactivity?

Answer:

- Antimicrobial : Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains in broth microdilution assays (CLSI guidelines) .

- Anticancer : MTT assays using adherent cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculated via nonlinear regression .

- Enzyme inhibition : α-Glucosidase (from Saccharomyces cerevisiae) or COX-2 inhibition assays with positive controls (e.g., acarbose, celecoxib) .

Advanced: What computational methods aid in predicting the pharmacokinetics of this compound?

Answer:

- ADMET prediction : Tools like SwissADME estimate logP (optimal range: 2–5 for oral bioavailability), BBB permeability, and CYP450 interactions .

- Molecular dynamics (MD) simulations : Analyze binding stability to targets (e.g., 100-ns simulations in GROMACS) to prioritize derivatives with sustained interactions .

- QSAR modeling : Use CoMFA or CoMSIA to correlate substituent electronegativity/volume with activity, guiding synthetic prioritization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.